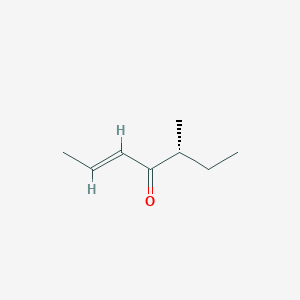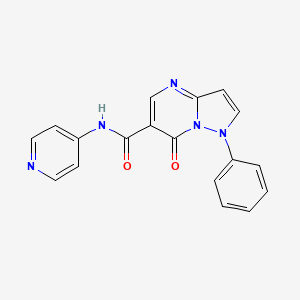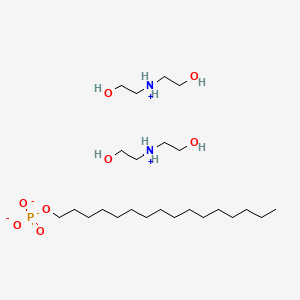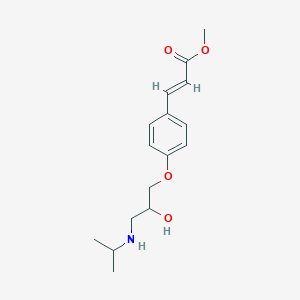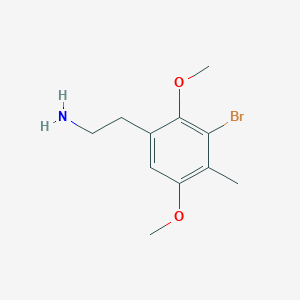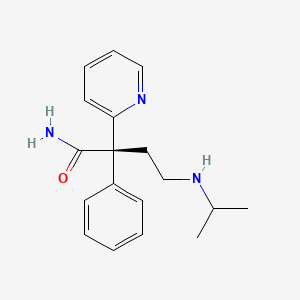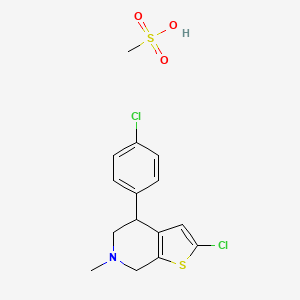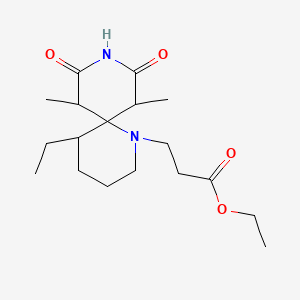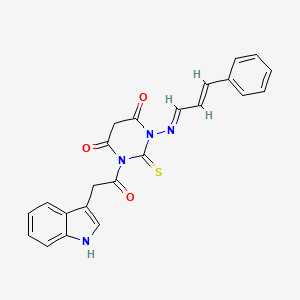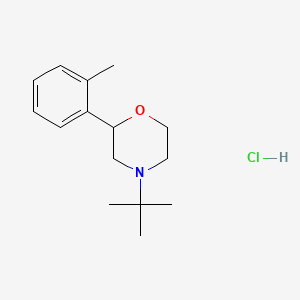
4-tert-Butyl-2-o-tolylmorpholine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-Butyl-2-o-tolylmorpholine hydrochloride is a chemical compound known for its unique structural features and reactivity. It is characterized by the presence of a morpholine ring substituted with a tert-butyl group and an o-tolyl group, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2-o-tolylmorpholine hydrochloride typically involves the reaction of morpholine with tert-butyl chloride and o-tolyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been reported to be more efficient and sustainable compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
4-tert-Butyl-2-o-tolylmorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-tert-Butyl-2-o-tolylmorpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and coupling reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-tert-Butyl-2-o-tolylmorpholine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-tert-Butyl-2-(2-methylphenyl)morpholine hydrochloride
- tert-Butyl 2-(2-aminoethyl)morpholine-4-carboxylate hydrochloride
Uniqueness
4-tert-Butyl-2-o-tolylmorpholine hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. Its tert-butyl and o-tolyl groups contribute to its steric and electronic characteristics, making it a valuable compound in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
97631-14-6 |
|---|---|
Molekularformel |
C15H24ClNO |
Molekulargewicht |
269.81 g/mol |
IUPAC-Name |
4-tert-butyl-2-(2-methylphenyl)morpholine;hydrochloride |
InChI |
InChI=1S/C15H23NO.ClH/c1-12-7-5-6-8-13(12)14-11-16(9-10-17-14)15(2,3)4;/h5-8,14H,9-11H2,1-4H3;1H |
InChI-Schlüssel |
VQWVCYFORGYOCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2CN(CCO2)C(C)(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



